Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate
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Overview
Description
Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate is a synthetic compound with a molecular formula of C26H36N4O6 and a molecular weight of 500.2634849 . This compound is known for its complex structure, which includes multiple carbamate groups and a benzyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with a suitable amine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then reacted under specific conditions to yield the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines .
Scientific Research Applications
Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This interaction is often mediated by the carbamate groups, which can react with nucleophilic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Benzyl N-[(1S)-1-{[(1S)-1-carbamoylethyl]carbamoyl}ethyl]carbamate
- Benzyl N-[(1S)-1-{[(1S)-1-formyl-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl}-3-methyl-but-3-enyl]carbamoyl]-2-methyl-propyl]carbamate
Uniqueness
Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate is unique due to its specific structural features, including the presence of multiple carbamate groups and a benzyl moiety.
Properties
CAS No. |
70497-50-6 |
---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)13(14(17)20)19-15(21)11(3)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H2,17,20)(H,18,22)(H,19,21) |
InChI Key |
VWFAPOLWIVOQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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